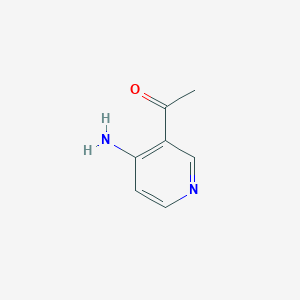

6-吡咯烷-1-基吡啶-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

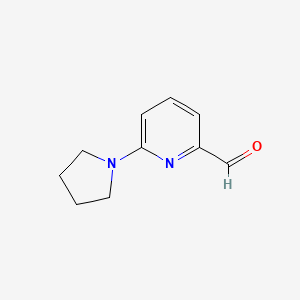

6-Pyrrolidin-1-ylpyridine-2-carbaldehyde is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related heterocyclic carbaldehydes has been achieved through various methods. For instance, novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized via the Vilsmeier–Haack reaction, which is a form of electrophilic substitution that could potentially be applied to the synthesis of 6-pyrrolidin-1-ylpyridine-2-carbaldehyde . Additionally, pyrrolidin-5-one-2-carboxamides, which share a pyrrolidine moiety with the compound of interest, have been synthesized through a one-pot Ugi reaction followed by regioselective cyclization . This suggests that a similar approach might be used for the synthesis of 6-pyrrolidin-1-ylpyridine-2-carbaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction. For example, the structure of iron and ruthenium complexes with pyridine-2-carbaldehyde-imine ligands has been studied, providing insights into the coordination chemistry of pyridine carbaldehydes . This information could be relevant when considering the coordination properties of 6-pyrrolidin-1-ylpyridine-2-carbaldehyde.

Chemical Reactions Analysis

The reactivity of pyridine carbaldehydes in various chemical reactions has been documented. Pyridine-2-carbaldehyde oxime, for example, has been shown to react with organo-derivatives of Group III elements to form oximates . This indicates that the aldehyde group in 6-pyrrolidin-1-ylpyridine-2-carbaldehyde could also undergo similar reactions, potentially leading to the formation of oxime derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbaldehydes can be inferred from related compounds. For instance, the crystal and molecular structures of pyridine-2-carbaldehyde derivatives have been determined, which can provide information on the potential packing and stability of 6-pyrrolidin-1-ylpyridine-2-carbaldehyde crystals . Additionally, the synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation suggests that the aldehyde group in the compound of interest may be susceptible to oxidation reactions .

科学研究应用

α-甲酰基 N-杂环化合物的合成

提出了一种新方法,通过失活环胺的氧化环收缩,从 N-芳基哌啶或 N-芳基氮杂环庚烷合成吡咯烷-2-甲醛。该方法展示了使用铜盐和氧对饱和环胺进行区域选择性 C(sp3)-H 键官能化和 C(sp3)-N 键活化 (Wang 等人,2018 年)。

非天然疏水碱基对的开发

吡咯-2-甲醛已被用于开发一种非天然疏水碱基,在 DNA 复制中与 9-甲基咪唑[(4,5)-b]吡啶特异性配对。这种配对提供了扩展遗传密码的见解,并在生物技术应用中具有意义 (Mitsui 等人,2003 年)。

酸催化有机合成中的环转化

3-芳氧基-4-氧代氮杂环丁烷-2-甲醛在酸催化环闭和转化中的应用,导致形成二氢苯并色烯[3,2-b]氮杂乙-2(1H)-酮等各种化学结构,是吡咯烷-2-甲醛衍生物在有机化学中用途广泛的一个例子 (Bertha 等人,1998 年)。

光化学和光谱学

研究吡咯-2-甲醛在低温基质中的紫外诱导光化学,提供了对该化合物的耐光性和光化学行为的宝贵见解,这在光物理学和光谱学等领域至关重要 (Giuliano 等人,2010 年)。

扩展卟啉的合成

使用吡咯-2-甲醛衍生物合成扩展卟啉证明了其在超分子化学领域的实用性,其中这些卟啉在光动力疗法和分子电子学等领域具有潜在应用 (Maes 等人,2005 年)。

电化学烷氧基化

使用电化学微反应器对吡咯烷-1-甲醛进行烷氧基化突出了其在合成有机化学中的应用,尤其是在为复杂分子开发新的合成方法方面 (Amri 等人,2019 年)。

属性

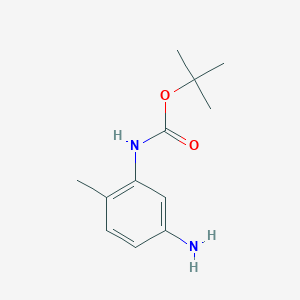

IUPAC Name |

6-pyrrolidin-1-ylpyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOZYXCTOMKVTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445313 |

Source

|

| Record name | 6-pyrrolidin-1-ylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Pyrrolidin-1-ylpyridine-2-carbaldehyde | |

CAS RN |

230618-24-3 |

Source

|

| Record name | 6-pyrrolidin-1-ylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

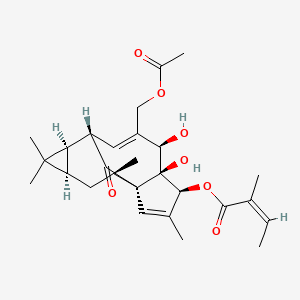

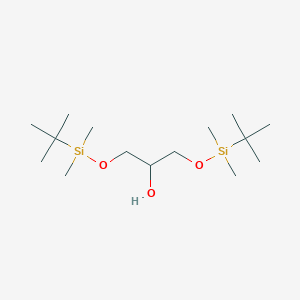

![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)